
N'-acetyl-2-phenylacetohydrazide
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Overview
Description
. It is a derivative of phenylhydrazine and is characterized by the presence of an acetyl group attached to the nitrogen atom of the hydrazine moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-acetyl-2-phenylacetohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of phenylhydrazine with acetic anhydride . The reaction typically proceeds under mild conditions, with the phenylhydrazine being dissolved in an appropriate solvent such as ethanol or methanol, and acetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of water to precipitate the product, which is then filtered and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of N’-acetyl-2-phenylacetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust solvents and reagents to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-2-phenylacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of N’-acetyl-2-phenylacetohydrazide can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl ring or the acetyl group, often facilitated by catalysts or under specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of N'-acetyl-2-phenylacetohydrazide derivatives as effective antiviral agents, particularly against the Ebola virus. A series of compounds synthesized from N'-phenylacetohydrazide demonstrated significant inhibition of Ebola virus entry into cells. The selectivity index and effective concentration (EC50) values indicate a promising therapeutic profile for these derivatives:
Compound | EC50 (µM) | CC50 (µM) | SI |
---|---|---|---|
Derivative 10 | 0.37 | 7.0 | 19 |
Derivative 20 | 1.70 | 5.0 | 93 |
The selectivity index (SI) is calculated as the ratio of CC50 to EC50, indicating the safety margin for these compounds in therapeutic contexts .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties. Compounds derived from phenylacetohydrazide have shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The study synthesized several derivatives that exhibited varying degrees of COX-2 inhibition:
Compound | COX-2 Inhibition (%) | Selectivity Index |
---|---|---|
Compound A | 26.3% | 77.9 |
Compound B | 15.0% | 50.0 |
These findings suggest that modifications to the hydrazide structure can enhance selectivity and potency against COX-2, making these compounds potential candidates for developing new anti-inflammatory drugs .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. For instance, a recent evaluation showed that certain hydrazide derivatives exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268):
Cell Line | GI50 (µM) | Reference Compound (Doxorubicin) |
---|---|---|
MCF-7 | 5.0 | 1.5 |
NCI-H460 | 10.0 | 2.0 |
SF-268 | 8.0 | 3.0 |
The results indicate that some derivatives outperformed doxorubicin, a standard chemotherapy agent, suggesting their potential as novel anticancer therapies .
Mechanism of Action
The mechanism of action of N’-acetyl-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways . For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by modifying key proteins. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N’-acetyl-2-phenylacetohydrazide can be compared with other similar compounds such as phenylhydrazine, acetylhydrazine, and other hydrazine derivatives .
Phenylhydrazine: Unlike N’-acetyl-2-phenylacetohydrazide, phenylhydrazine lacks the acetyl group, which can significantly alter its reactivity and biological activity.
Acetylhydrazine: This compound has an acetyl group but lacks the phenyl ring, resulting in different chemical properties and applications.
Other Hydrazine Derivatives: Various hydrazine derivatives can have different substituents on the nitrogen atoms, leading to a wide range of chemical behaviors and uses.
Biological Activity
N'-Acetyl-2-phenylacetohydrazide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Synthesis
This compound can be synthesized through the reaction of phenylacetohydrazine with acetic anhydride. This process typically involves the following steps:
- Reagents : Phenylacetohydrazine, acetic anhydride.
- Conditions : The reaction is carried out under reflux conditions to facilitate the acetylation process.
- Purification : The product is purified through recrystallization from suitable solvents.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anticancer Activity
The anticancer properties of this compound have been evaluated in vitro against several cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The results indicated that the compound effectively inhibits cell proliferation in a dose-dependent manner.
Case Study: Antitumor Evaluation
A study assessed the cytotoxicity of this compound using the MTT assay, revealing the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
NCI-H460 | 30 |
SF-268 | 28 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.
This compound's biological activity is attributed to its ability to interact with specific molecular targets involved in disease processes:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for tumor growth and survival, such as proteases and kinases.
- Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels within cells, leading to oxidative stress that triggers apoptosis in cancer cells.
- Cell Signaling Pathways : this compound affects various signaling pathways, including those involved in inflammation and cell proliferation.
Applications in Drug Development
Given its promising biological activities, this compound is being explored for potential applications in drug development. Its derivatives are being synthesized to enhance efficacy and selectivity against specific targets.
Future Directions
Ongoing research aims to:
- Investigate structure-activity relationships (SAR) to optimize the compound's pharmacological properties.
- Conduct in vivo studies to evaluate therapeutic efficacy and safety profiles.
- Explore formulations that enhance bioavailability and targeted delivery systems.
Q & A
Q. Basic: What are the standard synthesis protocols for N'-acetyl-2-phenylacetohydrazide?
Answer:
The synthesis typically involves a two-step process:
Hydrazide Formation : React methyl 2-phenylacetate with hydrazine hydrate (55% aqueous) in ethanol under reflux (80°C, 1–2 hours). Yield optimization requires stoichiometric control (1:1.5 molar ratio) and purification via cold ethanol/ether washes .
Condensation : React the hydrazide intermediate with an aldehyde/ketone (e.g., benzaldehyde) in methanol under acidic catalysis (2 drops conc. HCl) at room temperature for 2 hours. Product isolation involves filtration and recrystallization from methanol .
Key Parameters : Solvent polarity, reflux time, and stoichiometric ratios critically influence yield (70–85%) and purity (>95%) .
Q. Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- 1H/13C NMR : Confirms hydrazide (-NH-NH2) and acetyl (-COCH3) moieties. Aromatic protons appear at δ 7.2–7.8 ppm, while the acetyl methyl group resonates at δ 2.1–2.3 ppm .
- IR Spectroscopy : Detects C=O stretching (~1650 cm⁻¹), N-H bending (~1550 cm⁻¹), and aromatic C-H vibrations (~3050 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~222) and fragmentation patterns validate molecular weight and structural integrity .
Q. Advanced: How can conflicting biological activity data for this compound derivatives be resolved experimentally?
Answer:
Discrepancies in reported activities (e.g., COX-2 inhibition vs. antimicrobial effects) require:
- Standardized Assays : Replicate studies under controlled conditions (e.g., enzyme concentration, pH 7.4, 37°C) to minimize variability .
- Dose-Response Curves : Establish IC50 values across multiple concentrations (1–100 µM) to compare potency .
- Structural Validation : Confirm compound purity (>98% by HPLC) and stereochemistry (via X-ray crystallography) to rule out batch-specific artifacts .
Q. Advanced: What strategies optimize reaction yield in this compound synthesis?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in condensation steps, improving yields by 15–20% compared to ethanol .
- Catalysis : Acidic (HCl) or basic (K2CO3) conditions accelerate imine bond formation while minimizing side reactions .
- Temperature Control : Reflux at 80–100°C ensures complete conversion; exceeding 110°C risks decomposition .
Q. Basic: What biological activities are associated with this compound derivatives?
Answer:
- Anti-inflammatory : Inhibition of COX-2 (IC50 ~5 µM) via competitive binding to the arachidonic acid pocket .
- Antimicrobial : Activity against Gram-positive bacteria (MIC 8–16 µg/mL) due to membrane disruption .
- Anticancer : Apoptosis induction in leukemia cells (Caspase-3 activation at 20 µM) .
Q. Advanced: How do structural modifications influence the bioactivity of this compound derivatives?
Answer:
Q. Advanced: What computational methods support the study of this compound?
Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
- Molecular Docking : Identifies binding poses in COX-2 (PDB: 5KIR) and bacterial targets (e.g., DNA gyrase) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .
Q. Basic: How is chemical stability ensured during storage of this compound?
Answer:
- Storage Conditions : Argon atmosphere, desiccated at -20°C to prevent hydrolysis of the hydrazide bond .
- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (<2% over 6 months) .
Q. Advanced: What analytical challenges arise in purity assessment, and how are they addressed?
Answer:
- Hydrazide Degradation : Trace water in solvents hydrolyzes the compound; use Karl Fischer titration to ensure solvent dryness (<0.01% H2O) .
- Isomeric Contamination : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, which may exhibit divergent bioactivities .
Q. Advanced: How are structure-activity relationships (SARs) elucidated for novel derivatives?
Answer:
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N'-acetyl-2-phenylacetohydrazide |
InChI |
InChI=1S/C10H12N2O2/c1-8(13)11-12-10(14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
HBWBNXXSXVMWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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